1-[(4-Fluorothian-4-yl)methyl]piperidin-4-amine dihydrochloride
Overview
Description
1-[(4-Fluorothian-4-yl)methyl]piperidin-4-amine dihydrochloride is a useful research compound. Its molecular formula is C11H23Cl2FN2S and its molecular weight is 305.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Conformational Analysis and Crystal Structure
Research by Ribet et al. (2005) focused on the synthesis, conformational analysis, and crystal structure of a related fluoropiperidine compound. This study delves into the solid and solution conformations of the piperidin ring, offering insights into the compound's stability and polymorphism through thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) (Ribet et al., 2005).
Quantum Chemical and Molecular Dynamic Simulation Studies
Kaya et al. (2016) explored the adsorption and corrosion inhibition properties of piperidine derivatives on iron corrosion, utilizing quantum chemical calculations and molecular dynamics simulations. This highlights a potential application of similar compounds in corrosion inhibition and materials science (Kaya et al., 2016).
Pharmacokinetics of Novel Anaplastic Lymphoma Kinase Inhibitors
A study on novel anaplastic lymphoma kinase (ALK) inhibitors, which are structurally related to the query compound, examined the impact of hydrolysis-mediated clearance on pharmacokinetics. This research may inform the development of cancer treatments, demonstrating the importance of structural stability in drug design (Teffera et al., 2013).
Discovery of Antimycobacterial Spiro-piperidin-4-ones
Kumar et al. (2008) reported on the synthesis and biological evaluation of spiro-piperidin-4-ones as antimycobacterial agents. These compounds exhibited significant in vitro and in vivo activity against Mycobacterium tuberculosis, indicating the therapeutic potential of piperidine derivatives in treating tuberculosis (Kumar et al., 2008).
Enantioselective Cycloaddition for Sulfamidate-fused Piperidin-4-ones
Research by Liu et al. (2013) demonstrated the enantioselective synthesis of sulfamidate-fused piperidin-4-ones, showcasing the compound's application in creating bioactive molecules with high stereocontrol. This method has implications for the development of pharmaceuticals and agrochemicals (Liu et al., 2013).
Mechanism of Action
Properties
IUPAC Name |
1-[(4-fluorothian-4-yl)methyl]piperidin-4-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21FN2S.2ClH/c12-11(3-7-15-8-4-11)9-14-5-1-10(13)2-6-14;;/h10H,1-9,13H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URLLRUDQKQMMNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC2(CCSCC2)F.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23Cl2FN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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